Pyrrolidine-2,2,3,3,4,4,5,5-d8
Overview
Description
Pyrrolidine derivatives are a significant class of compounds due to their presence in various bioactive molecules and pharmaceutical agents. The papers provided discuss several pyrrolidine derivatives and their synthesis, molecular structure, and properties.
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in several studies. Paper presents a facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones with high yield and excellent enantiopurity. This method could potentially be adapted for the synthesis of deuterated pyrrolidine derivatives. Paper describes an enantioselective synthesis of cis-2,5-disubstituted pyrrolidine, which is a core scaffold for certain agonists, using an enzymatic reduction and subsequent hydrogenation. Paper reports the enantiospecific synthesis of all-cis 2,3,4,5-substituted pyrrolidines from serine, involving a tandem Wittig-Michael reaction. Paper outlines a three-step synthesis of (S)-2-(diphenylmethyl)pyrrolidine, which could be relevant for the synthesis of chiral pyrrolidine derivatives. Lastly, paper discusses the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids, a process that might be applicable to the functionalization of deuterated pyrrolidines.
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical and biological function. Paper confirms the all-cis configuration of fully substituted pyrrolidines through X-ray analysis. Paper provides a comprehensive structural analysis of a pyrrolidine derivative using X-ray diffraction and DFT calculations, which could be informative for understanding the structural aspects of deuterated pyrrolidines.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are essential for their application in synthesis and drug design. Paper describes the synthesis of pyrrolopyridines through a novel condensation reaction, which may be relevant for the functionalization of pyrrolidine rings. Paper details a one-pot synthesis of fluorescent pyrrolopyridines and related compounds, which could be of interest for the development of pyrrolidine-based fluorescent probes.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their structure and substituents. Paper discusses the synthesis and properties of polymers containing a pyrrolopyrrole dione unit, which exhibit strong fluorescence and solubility in organic solvents. These properties could be compared to those of deuterated pyrrolidines to understand the effects of deuteration. Paper presents a class of soluble conjugated polymers with a stable oxidized state, which could be relevant for the design of pyrrolidine-based electronic materials.
Scientific Research Applications
Pyrrolidine Synthesis
Pyrrolidines, including Pyrrolidine-2,2,3,3,4,4,5,5-d8, are important heterocyclic organic compounds with significant biological effects, making them valuable in medicine, industry (as dyes or agrochemical substances), and in the synthesis of other complex molecules. The study of pyrrolidines chemistry, including synthesis methods like [3+2] cycloadditions, is crucial for advancing science in these areas. For example, a study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in such cycloadditions, highlighting their potential for application under mild conditions in various chemical processes (Żmigrodzka et al., 2022).
Biological Activity
Pyrrolidine derivatives, including the Pyrrolidine-2,2,3,3,4,4,5,5-d8, are studied for their broad spectrum of pharmacological properties. This includes their use as analgesic and sedative agents, and their potential in treating diseases of the nervous and immune systems, as well as their antidiabetic, antimycobacterial, antiviral, and antitumor activities. A review by Wójcicka and Redzicka (2021) provides insights into the biological activity of pyrrolidine derivatives, emphasizing the importance of developing new compounds containing this scaffold for various therapeutic applications (Wójcicka & Redzicka, 2021).
Asymmetric Synthesis and Catalysis
Pyrrolidine-2,2,3,3,4,4,5,5-d8 has applications in asymmetric synthesis and catalysis, particularly in the formation of complex poly-heterocyclic pyrrolidines. Its potential as a ligand for first-row transition-metal catalysts is significant, as demonstrated by research into new methods for accessing complex pyrrolidines from simple materials, such as the study by Otero-Fraga et al. (2017), which underscores the importance of pyrrolidines in organic synthesis and catalysis (Otero-Fraga et al., 2017).
Natural Product Synthesis
Pyrrolidine structures are integral to many bioactive natural products and drugs. Innovative strategies for synthesizing multisubstituted pyrrolidines, as discussed in research by Li, Ye, and Zhang (2018), highlight the role of pyrrolidine derivatives in the efficient and diverse synthesis of natural product analogues, leveraging methods like cycloaddition and annulation (Li, Ye, & Zhang, 2018).
Pharmaceutical and Medicinal Chemistry
The versatility of pyrrolidines, including isotopically labeled variants like Pyrrolidine-2,2,3,3,4,4,5,5-d8, extends to pharmaceutical and medicinal chemistry. Their role in constructing functionalized pyrrolidine rings, crucial for pharmaceutical candidates and natural compounds, is evident in studies focusing on their synthesis and potential medicinal applications, such as the work by En et al. (2014) on constructing functionalized pyrrolidines (En et al., 2014).
Safety And Hazards
Future Directions
Pyrrolidine-2,2,3,3,4,4,5,5-d8, as a labelled analogue of Pyrrolidine, could be used in the synthesis of a wide range of pharmaceutical compounds . Given the versatility of the pyrrolidine scaffold in drug discovery , it is likely that Pyrrolidine-2,2,3,3,4,4,5,5-d8 and its derivatives will continue to be of interest in the development of new therapeutic agents.
properties
IUPAC Name |
2,2,3,3,4,4,5,5-octadeuteriopyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-2-4-5-3-1/h5H,1-4H2/i1D2,2D2,3D2,4D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWRDLPDLKQPQOW-SVYQBANQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(NC1([2H])[2H])([2H])[2H])([2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479975 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
CAS RN |
212625-79-1 | |
Record name | Pyrrolidine-2,2,3,3,4,4,5,5-d8 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60479975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 212625-79-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.